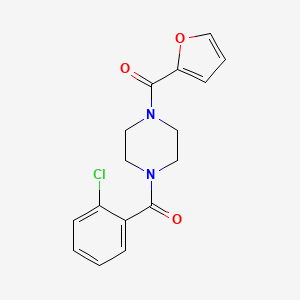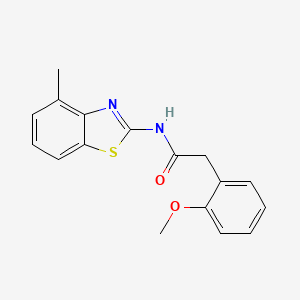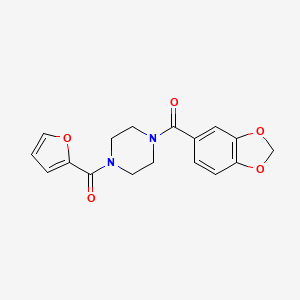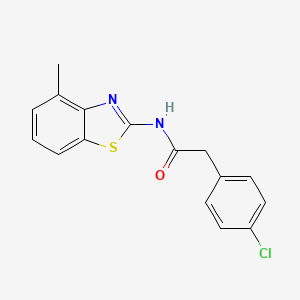![molecular formula C22H21ClN2O3S B3485490 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-chlorophenyl)acetamide](/img/structure/B3485490.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-chlorophenyl)acetamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-chlorophenyl)acetamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BMS-345541, and it is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in various cellular processes, including inflammation, immune response, and cell survival.
Mechanism of Action
BMS-345541 acts as a selective inhibitor of the IKK complex, which is responsible for the activation of the NF-κB pathway. This inhibition leads to the suppression of NF-κB signaling, which regulates various cellular processes, including inflammation, immune response, and cell survival. BMS-345541 has been shown to block the phosphorylation of IκBα, which is a key step in the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects on cells. This compound has been linked to the regulation of inflammation, immune response, and cell survival. BMS-345541 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been shown to regulate the differentiation and activation of immune cells, such as T cells and B cells. BMS-345541 has been linked to the regulation of cell survival, apoptosis, and autophagy.
Advantages and Limitations for Lab Experiments
BMS-345541 has several advantages for lab experiments. This compound is a selective inhibitor of the IKK complex, which makes it a valuable tool for studying the NF-κB pathway. BMS-345541 has been shown to have high potency and selectivity, which allows for the specific inhibition of the IKK complex without affecting other kinases. However, there are also limitations to the use of BMS-345541 in lab experiments. This compound has been shown to have low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, BMS-345541 has been shown to have poor stability in some storage conditions, which can affect its purity and yield.
Future Directions
There are several future directions for the research and development of BMS-345541. One direction is the optimization of the synthesis method to improve the purity and yield of the final product. Another direction is the development of analogs of BMS-345541 with improved solubility and stability. Additionally, future research can focus on the application of BMS-345541 in the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders. The potential use of BMS-345541 in combination with other drugs or therapies can also be explored. Overall, BMS-345541 has significant potential for scientific research and the development of new therapies for various diseases.
Scientific Research Applications
BMS-345541 has been extensively used in scientific research to investigate the role of the NF-κB pathway in various cellular processes. This compound has been shown to inhibit the activation of the IKK complex, which leads to the suppression of NF-κB signaling. This inhibition has been linked to the regulation of various cellular processes, including inflammation, immune response, and cell survival. BMS-345541 has been used to study the role of NF-κB in cancer, autoimmune diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-25(16-18-5-3-2-4-6-18)29(27,28)21-13-11-20(12-14-21)24-22(26)15-17-7-9-19(23)10-8-17/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLFKRMLZRTVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3485410.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide](/img/structure/B3485424.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B3485431.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B3485436.png)

![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3485459.png)


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-bromophenyl)acetamide](/img/structure/B3485499.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B3485500.png)